tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H24N4O2 and a molecular weight of 292.38 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of 4-(aminomethyl)pyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various functionalized derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its ability to interact with specific biological targets makes it valuable for investigating biochemical pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to the presence of both a pyridine ring and a piperazine ring in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, which are not commonly found in similar compounds .
Biological Activity
tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate (CAS Number: 910036-87-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H24N4O2
- Molecular Weight : 280.38 g/mol
- Purity : ≥95%
The structure features a piperazine ring, which is known for enhancing bioactivity in various pharmacological contexts.
Research indicates that compounds similar to this compound often interact with neurotransmitter receptors, particularly those linked to the central nervous system (CNS). The piperazine moiety is a common scaffold in drug design, especially for agents targeting serotonin and dopamine receptors.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism.
Pharmacological Effects
The biological activity of this compound can be categorized into several pharmacological effects:
- Antidepressant Activity : Compounds with similar structures have been investigated for their potential antidepressant effects through modulation of serotonin pathways.
- Anticancer Properties : Preliminary studies suggest that related piperazine derivatives exhibit antiproliferative activity against various cancer cell lines, including breast and ovarian cancers.
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | MDA-MB-231 | 19.9 | Antiproliferative |
Study B | OVCAR-3 | 75.3 | Antiproliferative |
Case Studies
-
Antiproliferative Activity :
A study conducted on the effects of piperazine derivatives demonstrated significant cytotoxicity against human breast cancer cells (MDA-MB-231) with IC50 values as low as 19.9 µM. This suggests that this compound may share similar anticancer properties . -
Neuropharmacology :
Research into similar compounds has shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems. For instance, compounds with a piperazine core have been effective in enhancing cognitive function in animal models .
Safety and Toxicology
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity assessments indicate that the compound may cause mild irritation but does not exhibit severe toxicity at therapeutic doses . Further toxicological studies are necessary to establish safe dosage ranges.
Properties
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-12(11-16)4-5-17-13/h4-5,10H,6-9,11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCCRLWIOGAIGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640227 | |
Record name | tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-87-2 | |
Record name | tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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